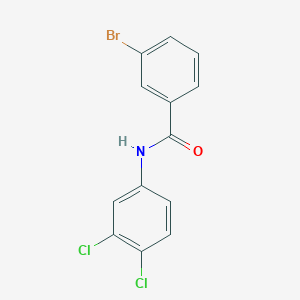

![molecular formula C17H16N4OS B5569458 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step chemical reactions starting from various precursors like substituted acetophenones, triazoles, and phenyl isothiocyanates. These processes often utilize catalysts and reaction conditions that favor the formation of the triazole ring system, which is central to the compound's structure (Liu et al., 2005).

Molecular Structure Analysis

Triazole derivatives, including compounds similar to "2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide," are characterized by their unique triazole ring system. X-ray diffraction analysis has been used to determine the crystal structure, revealing intermolecular interactions that stabilize the compound's structure (Liu et al., 2005).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, attributed to the reactive sites on the triazole ring and the attached functional groups. These reactions include condensations, substitutions, and transformations that lead to a wide array of biological activities. The presence of a thioacetamide group further influences the chemical behavior and reactivity of these compounds (Liu et al., 2005).

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures similar to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide have been synthesized through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. The structural details of these compounds, such as crystal system, space group, and molecular interactions within the crystal, have been determined through single-crystal X-ray diffraction analysis, highlighting the presence of weak intermolecular interactions that stabilize the structure (Liu et al., 2005).

Biological Activities

Research has shown that similar compounds exhibit a range of biological activities, including antifungal and plant growth-regulating activities. This suggests potential applications in agriculture and pharmaceuticals for disease management and growth enhancement (Liu et al., 2005).

Antitumor Evaluation

Further studies have evaluated the antitumor activity of benzothiazole derivatives bearing different heterocyclic rings, indicating potential applications in cancer treatment. These compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of similar triazole compounds in oncology (Yurttaş et al., 2015).

Antimicrobial and Antiproliferative Activities

Other studies have focused on the synthesis of derivatives and their evaluation for antimicrobial and antiproliferative activities. These compounds have demonstrated promising results against bacterial and fungal strains, as well as cancer cell lines, further underscoring their potential in developing new therapeutic agents (Rezki, 2016); (Özkay et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c18-15(22)12-23-17-20-19-16(11-13-7-3-1-4-8-13)21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIUYNDKQGPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)